![molecular formula C10H13ClF3N B1458272 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride CAS No. 1439900-32-9](/img/structure/B1458272.png)
2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride
Overview
Description
“2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride” is a chemical compound with the CAS Number: 1439900-32-9 . Its molecular weight is 239.67 and its molecular formula is C10H13ClF3N . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12F3N.ClH/c1-9(2,14)7-4-3-5-8(6-7)10(11,12)13;/h3-6H,14H2,1-2H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 239.67 and a molecular formula of C10H13ClF3N .Scientific Research Applications
Pharmacological Research
The trifluoromethyl (TFM, -CF3) group in compounds like 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride has been associated with numerous pharmacological activities. The presence of this group can enhance the potency of drugs by affecting their pharmacokinetic and pharmacodynamic properties . For instance, a molecule with a -CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition .
Drug Synthesis
Compounds containing the TFM group have been utilized in the synthesis of various FDA-approved drugs over the past two decades. The unique chemical behavior of fluorine atoms in these compounds makes them valuable in creating drugs with improved efficacy and stability .
Calcimimetic Agents
The compound has been used in the synthesis of Cinacalcet, a drug that acts as a calcimimetic. It mimics the action of calcium on tissues by allosteric activation of the calcium-sensing receptor, which is expressed in various human organ tissues .
Organic Chemistry Research
In organic chemistry, the TFM group is of particular interest due to its influence on the reactivity and stability of molecules. Research into compounds like 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride can provide insights into the development of new synthetic routes and reactions .
Material Science
The electronic properties of the TFM group can be harnessed in material science, particularly in the development of novel materials for electronics and catalysis. The fluorine atoms can affect the electronic distribution within molecules, leading to materials with unique properties .
Agrochemical Development
Fluorine-containing compounds, including those with the TFM group, are often explored for their potential use in agrochemicals. Their structural characteristics can lead to the development of more effective pesticides and herbicides .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P280, P305+P351+P338, and P310 . For more detailed safety information, it would be best to refer to the compound’s Material Safety Data Sheet (MSDS) .
properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-9(2,14)7-4-3-5-8(6-7)10(11,12)13;/h3-6H,14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMYHDYEUFIHDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride | |
CAS RN |
1439900-32-9 | |
Record name | Benzenemethanamine, α,α-dimethyl-3-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1439900-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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